molecular formula C9H15N7O2 B1525769 trans-N-BOC-3,4-Diazido pyrrolidine CAS No. 288314-13-6

trans-N-BOC-3,4-Diazido pyrrolidine

Cat. No.: B1525769
CAS No.: 288314-13-6
M. Wt: 253.26 g/mol
InChI Key: YJMKJQUSMRAAFO-RNFRBKRXSA-N
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Description

Trans-N-BOC-3,4-Diazido pyrrolidine is a chemical compound with the molecular formula C11H19N5O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of two azido groups and a tert-butoxycarbonyl (BOC) protecting group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of trans-N-BOC-3,4-Diazido pyrrolidine typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group of the pyrrolidine ring is protected using a BOC group to prevent unwanted reactions during subsequent steps.

    Introduction of azido groups: The azido groups are introduced through nucleophilic substitution reactions, often using sodium azide as the azide source.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Trans-N-BOC-3,4-Diazido pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can participate in substitution reactions, often leading to the formation of triazoles through click chemistry.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common reagents and conditions used in these reactions include sodium azide for azidation, palladium catalysts for reduction, and trifluoroacetic acid for deprotection. Major products formed from these reactions include triazoles, primary amines, and deprotected pyrrolidine derivatives .

Scientific Research Applications

Trans-N-BOC-3,4-Diazido pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other functional groups.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological disorders and infectious diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties

Mechanism of Action

The mechanism of action of trans-N-BOC-3,4-Diazido pyrrolidine involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, such as drug development and bioconjugation. The azido groups react with alkynes in the presence of a copper catalyst to form triazoles, which are stable and bioorthogonal, meaning they do not interfere with biological processes .

Comparison with Similar Compounds

Trans-N-BOC-3,4-Diazido pyrrolidine can be compared with other azido-containing pyrrolidine derivatives, such as:

    Trans-N-BOC-3-Azido pyrrolidine: This compound has only one azido group, making it less reactive in click chemistry applications.

    Trans-N-BOC-4-Azido pyrrolidine: Similar to the previous compound but with the azido group at a different position, affecting its reactivity and application.

    Trans-N-BOC-3,4-Diazido piperidine: A six-membered ring analog with similar reactivity but different steric and electronic properties

The uniqueness of this compound lies in its dual azido groups, which enhance its reactivity and versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl (3R,4R)-3,4-diazidopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N7O2/c1-9(2,3)18-8(17)16-4-6(12-14-10)7(5-16)13-15-11/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMKJQUSMRAAFO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176524
Record name 1,1-Dimethylethyl (3R,4R)-3,4-diazido-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-25-7
Record name 1,1-Dimethylethyl (3R,4R)-3,4-diazido-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480450-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R,4R)-3,4-diazido-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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